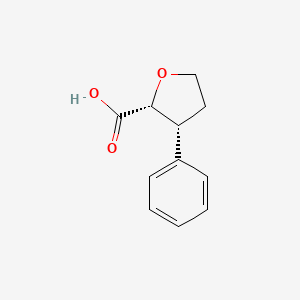

(2R,3R)-3-Phenyloxolane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2R,3R)-3-Phenyloxolane-2-carboxylic acid” is a chemical compound with the CAS Number: 13217-34-0 . It has a molecular weight of 192.21 and its IUPAC name is (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “(2R,3R)-3-Phenyloxolane-2-carboxylic acid” is 1S/C11H12O3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10-/m1/s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(2R,3R)-3-Phenyloxolane-2-carboxylic acid” has a melting point of 140-143 degrees Celsius . It is a powder at room temperature .Aplicaciones Científicas De Investigación

The ether-bridged aromatic carboxylic acid, specifically (2R,3R)-3-Phenyloxolane-2-carboxylic acid, has found significant applications in the synthesis of coordination compounds. This compound serves as a versatile building block in crystal engineering research, facilitating the creation of novel series of coordination compounds. These compounds have been structurally characterized, marking the first examples derived from this specific carboxylic acid, thus showcasing its potential as a key component in crystal engineering (Jin-Zhong Gu et al., 2017).

Chiral Recognition and Solvating Agent Applications

(2R,3R)-3-Phenyloxolane-2-carboxylic acid and its derivatives have also been explored for their chiral recognition capabilities. Specifically, chiral α-(nonafluoro-tert-butoxy)carboxylic acids synthesized from this compound have been used as chiral solvating agents with amines, demonstrating the compound's utility in NMR spectroscopy for studying diastereomeric salts. This application underlines the compound's role in enhancing our understanding of molecular chirality and its potential in analytical chemistry (A. Nemes et al., 2015).

Enhancement of Material Properties through Coordination Polymers

Further, the compound has contributed to the development of coordination polymers with unique properties. For instance, solvothermal syntheses have led to the creation of metal coordination polymers featuring double-chain structures, where (2R,3R)-3-Phenyloxolane-2-carboxylic acid derivatives play a crucial role. These materials exhibit specific geometric configurations and potential applications in materials science due to their unique structural features (Q. Shi et al., 2001).

Optical and Electronic Material Innovations

The compound has also been instrumental in the development of materials with improved optical and electronic properties. Derivatives of (2R,3R)-3-Phenyloxolane-2-carboxylic acid have been used to create 1,3-dioxolane-terminated liquid crystals. These materials exhibit significant enhancements in dielectric anisotropy and birefringence, contributing to advancements in liquid crystal display technologies and electronic devices (Ran Chen et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

(2R,3R)-3-phenyloxolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFRYWQSHMYMKU-NXEZZACHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@H]1C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2758457.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2758459.png)

![1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2758460.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2758462.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2758468.png)

![2-(2,4-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2758476.png)

![N-cycloheptyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2758478.png)

![3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2758480.png)